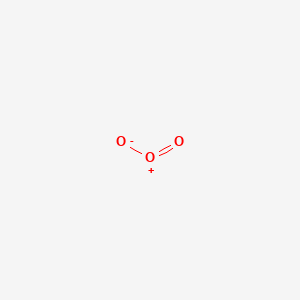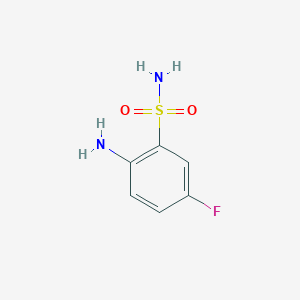
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone is an organofluorine compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the trifluoromethylation of a precursor compound. One common method is the visible-light-induced radical denitrogenative trifluoromethylation of a corresponding vinyl azide, followed by a Cs₂CO₃-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is often used as a precursor for CF₃ radicals, and graphitic carbon nitride (g-C₃N₄) serves as an efficient heterogeneous photocatalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of environmentally friendly and cost-effective catalysts, such as g-C₃N₄, is particularly advantageous for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s ability to bind to biological membranes and receptors, increasing its efficacy and stability . The specific pathways and targets depend on the context of its application, such as drug development or material science.
Comparaison Avec Des Composés Similaires
3-(4-Fluorophenyl)-1H-pyrazole: This compound shares the fluorophenyl group but differs in its core structure, leading to different chemical properties and applications.
Indole Derivatives: These compounds also contain aromatic fluorine groups and are used in various biological and medicinal applications.
Uniqueness: 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, membrane permeability, and binding affinity, making it valuable in diverse scientific and industrial applications .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDPCRQZJYHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568438 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-92-8 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














